

Antiviral Activity Spectrum of N3-Substituted Uridine Analogs: A Technical Guide

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Compound of Interest					
Compound Name:	N3-Allyluridine				
Cat. No.:	B14785720	Get Quote			

Disclaimer: This technical guide summarizes the antiviral activity of N1,N3-disubstituted uracil derivatives, as specific data for **N3-Allyluridine** was not available in the public domain at the time of this report. The presented data on these related compounds offers valuable insights into the potential antiviral properties of N3-substituted uridine analogs.

Introduction

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapeutics. Nucleoside analogs represent a cornerstone of antiviral drug development, primarily targeting viral polymerases to inhibit replication.[1][2] This guide focuses on the antiviral activity of N1,N3-disubstituted uracil derivatives, a class of compounds that has demonstrated promising activity against various viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4] These non-nucleoside inhibitors target the RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[1][2]

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral activity of a panel of N1,N3-disubstituted uracil derivatives was evaluated against several SARS-CoV-2 variants of concern. The 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death, were determined. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.



Table 1: Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants[1]

Compound ID	SARS-CoV-2 Variant	IC50 (μM)	CC50 (µM)	Selectivity Index (SI)
870	Delta (B.1.617.2)	15.2 ± 1.3	>50	>3.3
Beta (B.1.351)	18.9 ± 2.1	>50	>2.6	
Omicron (BA.1.1)	20.1 ± 1.8	>50	>2.5	
871	Delta (B.1.617.2)	13.3 ± 1.1	>50	>3.8
Beta (B.1.351)	16.5 ± 1.9	>50	>3.0	
Omicron (BA.1.1)	18.2 ± 1.5	>50	>2.7	
872	Delta (B.1.617.2)	25.4 ± 2.5	>50	>2.0
Beta (B.1.351)	31.7 ± 3.2	>50	>1.6	
Omicron (BA.1.1)	28.2 ± 2.9	>50	>1.8	_
873	Delta (B.1.617.2)	49.9 ± 4.8	>50	>1.0
Beta (B.1.351)	42.1 ± 3.9	>50	>1.2	
Omicron (BA.1.1)	45.3 ± 4.1	>50	>1.1	
874	Delta (B.1.617.2)	19.8 ± 2.0	>50	>2.5
Beta (B.1.351)	24.6 ± 2.8	>50	>2.0	
Omicron (BA.1.1)	22.5 ± 2.3	>50	>2.2	
601	Delta (B.1.617.2)	14.1 ± 1.2	>50	>3.5
Beta (B.1.351)	17.8 ± 1.6	>50	>2.8	
Omicron (BA.1.1)	19.5 ± 1.7	>50	>2.6	
611	Delta (B.1.617.2)	7.9 ± 0.8	>50	>6.3
Beta (B.1.351)	9.8 ± 1.0	>50	>5.1	
Omicron (BA.1.1)	8.5 ± 0.9	>50	>5.9	_



Experimental Protocols Cell Culture and Viruses

- Cells: Vero E6 cells are commonly used for SARS-CoV-2 propagation and antiviral assays.
 [1][4] These cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Viruses: SARS-CoV-2 variants of concern (e.g., Delta, Beta, Omicron) are used for infection.
 [1] Viral stocks are propagated in Vero E6 cells and titrated to determine the tissue culture infectious dose 50 (TCID50).

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

- Seed Vero E6 cells in 96-well plates and incubate overnight.
- Treat the cells with serial dilutions of the test compounds for a period that mirrors the antiviral assay (e.g., 72 hours).
- Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the CC50 value from the dose-response curve.

Antiviral Activity Assays

- Seed Vero E6 cells in 96-well plates and incubate overnight.
- Treat the cells with various concentrations of the test compounds.
- Infect the cells with a specific multiplicity of infection (MOI) of the virus (e.g., 100 TCID50).



- Incubate the plates for a set period (e.g., 72 hours) until CPE is observed in the virus control
 wells.
- Assess cell viability using the MTT assay as described above.
- Calculate the IC50 value from the dose-response curve of the treated, infected cells.
- Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.
- Pre-treat the cells with different concentrations of the compounds for a short period.
- Infect the cells with a low MOI of the virus (e.g., 50 plaque-forming units per well) for 1 hour.
- Remove the virus inoculum and overlay the cells with a medium containing carboxymethylcellulose (CMC) and the respective compound concentrations.
- Incubate the plates for several days to allow for plaque formation.
- Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Mechanism of Action Study: Time-of-Drug-Addition Assay[4]

This assay helps to determine at which stage of the viral replication cycle the compound exerts its inhibitory effect.

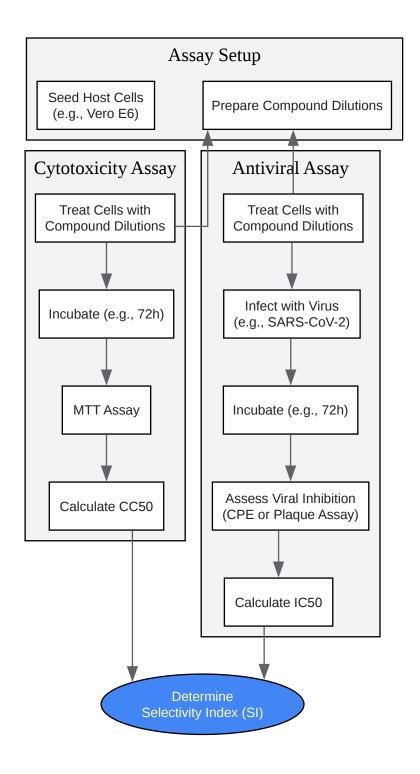
- Seed host cells in multi-well plates.
- Add the compound at different time points relative to viral infection:
 - Pre-treatment: Compound is added before the virus.
 - Co-treatment: Compound is added at the same time as the virus.
 - Post-treatment: Compound is added at various times after the virus has been introduced.



- After a defined incubation period, quantify the viral yield (e.g., by RT-qPCR for viral RNA or by plaque assay).
- Inhibition at different time points indicates the targeted stage of the viral life cycle (e.g., entry, replication, or egress).

Mandatory Visualizations Experimental Workflow for Antiviral Screening



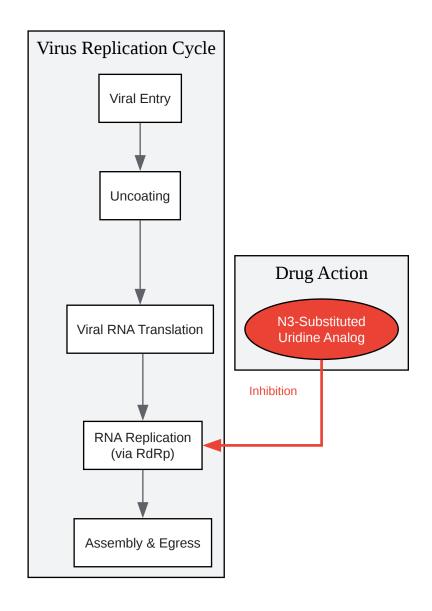


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Caption: Workflow for antiviral and cytotoxicity screening.

Signaling Pathway: Inhibition of Viral RNA-Dependent RNA Polymerase





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Caption: Mechanism of action: Inhibition of viral RdRp.

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